molecular formula C7H9N3O B582075 5-amino-N-methylpyridine-2-carboxamide CAS No. 941284-74-8

5-amino-N-methylpyridine-2-carboxamide

Cat. No.: B582075
CAS No.: 941284-74-8
M. Wt: 151.169
InChI Key: DGJHRTZAESSBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-methylpyridine-2-carboxamide: is a heterocyclic organic compound with the molecular formula C7H9N3O It is a derivative of pyridine, featuring an amino group at the 5-position, a methyl group at the nitrogen atom, and a carboxamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-methylpyridine-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloronicotinic acid.

    Amination: The 2-chloronicotinic acid undergoes amination with ammonia or an amine to introduce the amino group at the 5-position.

    Methylation: The resulting 5-amino-2-chloronicotinic acid is then methylated using methyl iodide or a similar methylating agent to introduce the N-methyl group.

    Amidation: Finally, the 2-chloro group is replaced with an amide group through a reaction with ammonia or an amine, yielding this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-N-methylpyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It serves as a probe in studying enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-amino-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxamide groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-methylpyridine: Similar structure but lacks the carboxamide group.

    5-amino-2-methylpyridine: Similar structure but lacks the N-methyl group.

    N-methylpyridine-2-carboxamide: Similar structure but lacks the amino group.

Uniqueness

5-amino-N-methylpyridine-2-carboxamide is unique due to the presence of both the amino and carboxamide groups, along with the N-methyl substitution. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-amino-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,8H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJHRTZAESSBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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